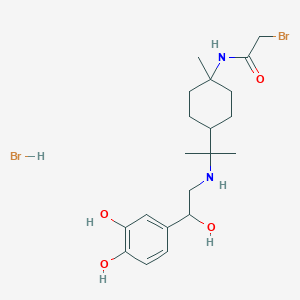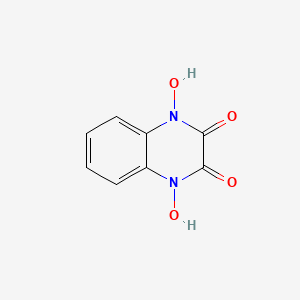
1,4-Dihydroxyquinoxaline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-dihydroxyquinoxaline-2,3-dione is a quinoxaline derivative.
科学的研究の応用
NMDA Receptor Glycine Site Antagonism
1,4-Dihydroxyquinoxaline-2,3-dione has been studied for its role in antagonizing NMDA receptor glycine sites. A series of related compounds were synthesized and evaluated for their effectiveness in this area, showing varying degrees of antagonism (Zheng et al., 1996).
Synthesis and Chemical Reactions
Research has been conducted on the chemical synthesis and reactions involving this compound derivatives. For example, studies on acetoxylation reactions using fuming nitric acid in acetic acid have been conducted (Zhou et al., 1995). Additionally, the synthesis of new compounds like (dihydro)pyranonaphthoquinones and their epoxy analogs using 1,4-Dihydroxy-2-naphthoic acid as a substrate has been explored for potential anticancer properties (Thi et al., 2015).
Corrosion Inhibition
The compound has been evaluated for its potential as a corrosion inhibitor, particularly in relation to mild steel in acidic solutions. Studies have looked into its efficiency and the mechanisms by which it inhibits corrosion (Zouitini et al., 2019).
Dopaminergic Features
Research into dopaminergic features of compounds related to this compound has been conducted. This includes studies on binding affinity at dopamine and serotonin receptors (Kostic-Rajacic et al., 1998).
Crystal Structure Analysis
The crystal structure of 1,4-Dihydroquinoxaline-2,3-dione compounds has been analyzed, providing insights into its molecular interactions and properties (Wang, 2011).
Corrosion Inhibition via DFT Method
Density Functional Theory (DFT) method has been employed to study the corrosion inhibition efficiencies of 1,4-Dihydroquinoxaline-2,3-dione derivatives, providing a theoretical approach to understanding their interaction with steel in acid media (Zarrouk et al., 2013).
特性
分子式 |
C8H6N2O4 |
|---|---|
分子量 |
194.14 g/mol |
IUPAC名 |
1,4-dihydroxyquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H6N2O4/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4,13-14H |
InChIキー |
UOOBPWKQJFEXQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=O)N2O)O |
正規SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=O)N2O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


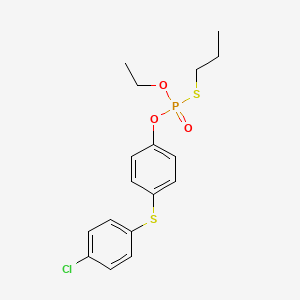
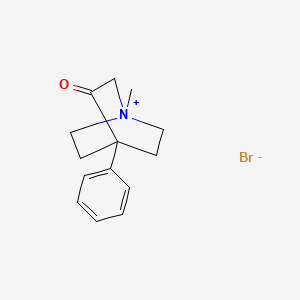


![3-Hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B1221734.png)
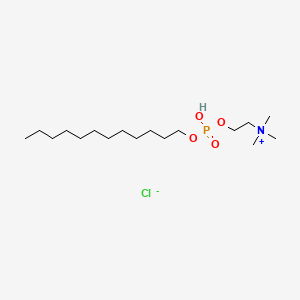
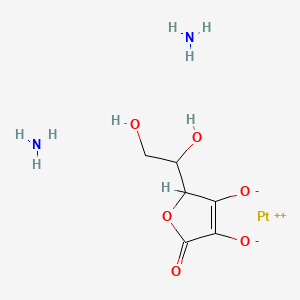
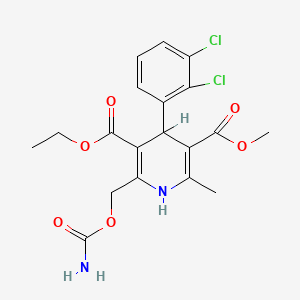
![(6R)-7,9-Dibromo-N-[3-[2,6-dibromo-4-[2-[[(6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1221743.png)


![[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3,4-bis[(4-nitrobenzoyl)oxy]oxan-2-yl]methyl 4-nitrobenzoate](/img/structure/B1221747.png)
